3-Methylpentanimidamide

Description

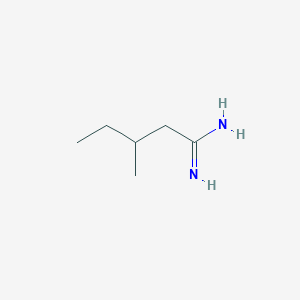

3-Methylpentanimidamide (CAS No.: 817552-66-2) is an organic compound with the molecular formula C₆H₁₃N₂, a molecular weight of 113.19 g/mol, and a polar surface area of 49.87 Ų . This amidine derivative features a five-carbon backbone with a methyl substituent at the third position and an amidine functional group (-C(=NH)-NH₂). Key physicochemical properties include:

- LogP (octanol-water partition coefficient): 0.916 , indicating moderate hydrophobicity.

- H-bond donors/acceptors: 2 donors and 2 acceptors, suggesting moderate solubility in polar solvents .

- LogD values (pH 5.5 and 7.4): Approximately -1.5, reflecting negligible ionization-dependent changes in hydrophobicity .

Properties

IUPAC Name |

3-methylpentanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-3-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H3,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONVAZUNBHXPRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpentanimidamide typically involves the reaction of 3-methylpentanenitrile with ammonia or an amine under specific conditions. The reaction can be catalyzed by various agents to improve yield and efficiency. One common method involves the use of a nickel catalyst in the presence of hydrogen gas, which facilitates the reduction of the nitrile group to an imidamide group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or crystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Methylpentanimidamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced further to form primary amines.

Substitution: The imidamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted imidamides or other derivatives.

Scientific Research Applications

Chemistry: 3-Methylpentanimidamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for studying imidamide-containing molecules.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Methylpentanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Methylpentanimidamide with structurally analogous amidine derivatives, emphasizing molecular features and physicochemical properties:

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | LogP | H-bond Donors/Acceptors | Key Structural Differences |

|---|---|---|---|---|---|---|

| This compound | 817552-66-2 | C₆H₁₃N₂ | 113.19 | 0.916 | 2 / 2 | Reference compound with a 3-methyl substituent. |

| 4-Methylpentanimidamide | 857809-03-1 | C₆H₁₃N₂ | 113.19 | N/A | N/A | Methyl group shifted to the 4th carbon position. |

| 4,4-Dimethylpentanimidamide | 144757-38-0 | C₇H₁₅N₂ | 127.21 | N/A | N/A | Two methyl groups at the 4th carbon position. |

| This compound HCl | 816469-56-4 | C₆H₁₃N₂·HCl | 149.65 | N/A | 3 / 2 (estimated) | Hydrochloride salt form, enhancing solubility. |

| 3-Methylbutanimidamide | 67777-12-2 | C₅H₁₂N₂ | 100.16 | N/A | N/A | Shorter carbon chain (4-carbon backbone). |

Key Observations:

Positional Isomerism: 4-Methylpentanimidamide (857809-03-1) shares the same molecular formula as this compound but differs in methyl group placement. This positional isomerism may alter steric effects and binding affinity in biochemical interactions . 4,4-Dimethylpentanimidamide (144757-38-0) introduces bulkier substituents, likely reducing solubility compared to mono-methylated analogs .

Chain Length Variations :

- 3-Methylbutanimidamide (67777-12-2) has a shorter four-carbon backbone, which may reduce lipophilicity (lower LogP) compared to pentanimidamide derivatives .

Data Limitations :

- LogP and H-bond data for analogs are unavailable in the provided sources, highlighting gaps in publicly accessible databases .

Implications for Research and Development

- Drug Design : The amidine group’s ability to form hydrogen bonds makes these compounds candidates for enzyme inhibition or receptor binding. The methyl substituents could fine-tune pharmacokinetic properties like membrane permeability .

- Synthetic Challenges: Derivatives like 4,4-Dimethylpentanimidamide may require specialized synthetic routes due to steric hindrance, as seen in methods for related amidines (e.g., chiral resolution techniques for 3-ethyl-2-[[(1S)-1-phenylethyl]amino]pentanamide) .

Biological Activity

3-Methylpentanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications in various fields, particularly in antimalarial and anticancer research.

Chemical Structure and Properties

This compound is characterized by its unique structural features that contribute to its biological activity. The presence of the amide functional group plays a crucial role in its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies, highlighting its potential as an antimalarial agent and an anticancer compound.

Antimalarial Activity

Recent studies have shown that derivatives of this compound exhibit significant antimalarial properties. For instance, the compound has been tested for its inhibitory effects on key enzymes in the Plasmodium falciparum glycolytic pathway, particularly targeting PfGAPDH (glyceraldehyde 3-phosphate dehydrogenase).

- Inhibition Studies : In vitro assays demonstrated that this compound can irreversibly inhibit PfGAPDH, leading to a reduction in parasite growth. The effectiveness of this compound was compared to other known inhibitors, showing promising results in terms of potency and selectivity against malaria parasites .

Anticancer Activity

In addition to its antimalarial properties, this compound has been evaluated for its anticancer potential. Studies have focused on its antiproliferative effects against various cancer cell lines.

- Cell Line Studies : The compound was tested on leukemic HL60 cells, revealing an IC50 value that indicates significant antiproliferative activity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

Several case studies have been documented regarding the synthesis and biological evaluation of this compound derivatives:

- Synthesis and Evaluation : A series of analogues were synthesized to explore structure-activity relationships (SAR). The introduction of methyl groups at specific positions influenced the biological activity significantly. For example, modifications at the C3 position were found to reduce activity compared to the parent compound .

- Comparative Analysis : In comparative studies with other compounds targeting similar pathways (e.g., flavonoids), it was noted that while this compound showed reduced activity with certain modifications, it retained substantial efficacy against specific targets like PfGAPDH .

Data Tables

| Compound | Target Enzyme | IC50 (μM) | Activity Type |

|---|---|---|---|

| This compound | PfGAPDH | <50 | Antimalarial |

| 3-Methylflavone | HL60 Cells | 76 | Anticancer |

| Acivicin | CTPS | >100 | Control |

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the purity and structural identity of 3-Methylpentanimidamide?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment (≥95% purity threshold). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Cross-validate spectral data with calculated properties (e.g., LogD = -1.5 at physiological pH , molar refractivity = 45.44 cm³ ). For hygroscopicity, quantify water content via Karl Fischer titration .

- Key Considerations : Ensure solvent compatibility in NMR and account for salt content variations in HRMS calibration .

Q. How should researchers design a baseline experimental protocol for evaluating this compound’s reactivity?

- Methodology : Define independent variables (e.g., temperature, solvent polarity) and dependent variables (e.g., reaction yield, byproduct formation). Include negative controls (e.g., solvent-only reactions) and positive controls (e.g., analogous amidine compounds). Use fractional factorial designs to optimize reaction conditions .

- Data Collection : Record time-dependent kinetics and characterize intermediates via in-situ IR spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?

- Methodology : Investigate batch-to-batch variability by analyzing peptide content, salt residues (e.g., TFA), and solubility differences using LC-MS and ion chromatography . Cross-reference experimental conditions (e.g., pH, buffer composition) with physicochemical properties (polar surface area = 49.87 Ų ). Apply multivariate regression to identify confounding variables .

- Case Study : If bioactivity discrepancies arise, compare logD values under varying pH conditions to assess membrane permeability differences .

Q. What advanced statistical approaches are suitable for analyzing dose-response relationships involving this compound?

- Methodology : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to address variability .

- Power Analysis : Ensure sample sizes are justified via power calculations (α = 0.05, β = 0.2) to minimize Type II errors .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

- Methodology : Perform molecular docking studies using crystal structures of target proteins (e.g., enzymes with amidine-binding sites). Validate predictions with molecular dynamics simulations (100 ns trajectories) and compare binding energies (ΔG). Cross-correlate with experimental IC₅₀ data .

- Toolkit : Utilize QSAR models to predict ADMET properties based on polarizability (13.65 ų ) and H-bond donor/acceptor counts .

Methodological and Ethical Considerations

Q. What ethical guidelines apply to handling this compound in preclinical studies?

- Safety Protocols : Classify the compound as hazardous until toxicity profiles are established. Use PPE (gloves, goggles) and fume hoods for synthesis . Dispose of waste via certified chemical disposal services.

- Regulatory Compliance : Obtain institutional review board (IRB) approval for in vivo studies and adhere to OECD test guidelines for acute toxicity assays .

Q. How can researchers address reproducibility challenges in synthesizing this compound?

- Quality Control : Standardize synthetic routes (e.g., Pinner reaction) and document critical parameters (e.g., reaction time, catalyst loading). Use DOE (Design of Experiments) to identify optimal conditions .

- Batch Documentation : Report impurities via HPLC chromatograms and NMR spectral artifacts. Share raw data in supplementary materials .

Cross-Disciplinary Applications

Q. What strategies support the integration of this compound into materials science research?

- Functionalization : Modify the amidine group to create coordination polymers or ionic liquids. Characterize thermal stability via TGA and DSC .

- Collaboration : Partner with computational chemists to predict crystallographic packing patterns using lattice energy calculations .

Literature and Data Management

Q. How should researchers navigate conflicting literature on this compound’s physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.